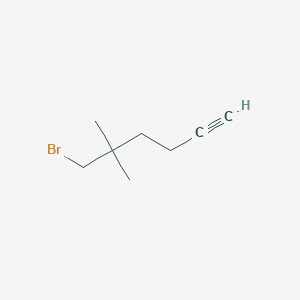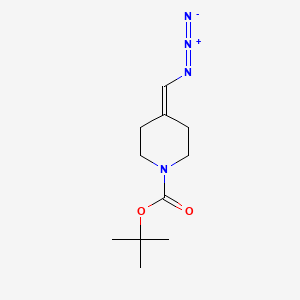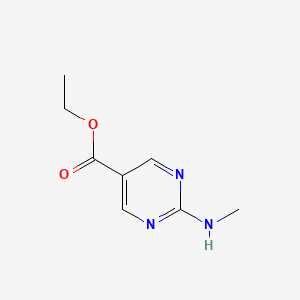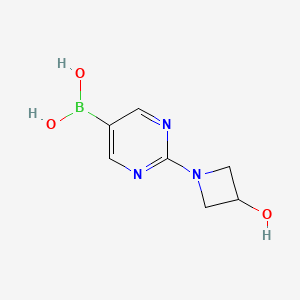![molecular formula C20H23ClN4O3 B13454261 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride is a complex organic compound with a unique structure that combines a quinoline moiety with a phenylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Preparation of the Phenylurea Group: This involves the reaction of an appropriate isocyanate with an amine to form the urea linkage.
Coupling of Intermediates: The quinoline and phenylurea intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography
Properties
Molecular Formula |
C20H23ClN4O3 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-[3-[2-(2-aminoethoxy)ethoxy]phenyl]-3-quinolin-6-ylurea;hydrochloride |
InChI |
InChI=1S/C20H22N4O3.ClH/c21-8-10-26-11-12-27-18-5-1-4-16(14-18)23-20(25)24-17-6-7-19-15(13-17)3-2-9-22-19;/h1-7,9,13-14H,8,10-12,21H2,(H2,23,24,25);1H |
InChI Key |
ZQNPZCXIFVIMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOCCN)NC(=O)NC2=CC3=C(C=C2)N=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)



![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)


![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)

